1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid
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Overview
Description
1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and fluorobenzoyl group attached to an imidazole ring, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzoic Acid: A related compound with similar structural features but different functional groups.
2-Fluorobenzoyl Chloride: Another related compound used in various organic synthesis reactions.
Uniqueness
1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C18H12ClFN2O3 |
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Molecular Weight |
358.7 g/mol |
IUPAC Name |
3-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C18H12ClFN2O3/c1-10-21-9-16(18(24)25)22(10)15-7-6-11(19)8-13(15)17(23)12-4-2-3-5-14(12)20/h2-9H,1H3,(H,24,25) |
InChI Key |
HNKKJVHTZGSDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3F)C(=O)O |
Origin of Product |
United States |
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